ethyl 2-[(E)-(4,5-diphenyl-1H-imidazol-2-yl)diazenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(1E)-2-(4,5-diphenyl-1H-imidazol-2-yl)diazen-1-yl]benzoate is a complex organic compound featuring an imidazole ring, a diazenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1E)-2-(4,5-diphenyl-1H-imidazol-2-yl)diazen-1-yl]benzoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce primary amines .
Scientific Research Applications
Ethyl 2-[(1E)-2-(4,5-diphenyl-1H-imidazol-2-yl)diazen-1-yl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-[(1E)-2-(4,5-diphenyl-1H-imidazol-2-yl)diazen-1-yl]benzoate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-1H-imidazole: Shares the imidazole core but lacks the diazenyl and benzoate groups.
Ethyl benzoate: Contains the benzoate ester but lacks the imidazole and diazenyl groups.
Azobenzene: Contains the diazenyl group but lacks the imidazole and benzoate ester.
Properties
Molecular Formula |
C24H20N4O2 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
ethyl 2-[(4,5-diphenyl-1H-imidazol-2-yl)diazenyl]benzoate |
InChI |
InChI=1S/C24H20N4O2/c1-2-30-23(29)19-15-9-10-16-20(19)27-28-24-25-21(17-11-5-3-6-12-17)22(26-24)18-13-7-4-8-14-18/h3-16H,2H2,1H3,(H,25,26) |
InChI Key |
XKJCFYSHPQQTSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N=NC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.